molecular formula C11H7FN2O B3145834 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile CAS No. 582306-88-5

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile

Cat. No.: B3145834
CAS No.: 582306-88-5
M. Wt: 202.18 g/mol
InChI Key: BVFHFXKZGCNHHS-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile is an organic compound that features a benzylidene group substituted with fluoro and methoxy groups, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile typically involves the condensation of 2-fluoro-4-methoxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds via the formation of a benzylidene intermediate, which then reacts with malononitrile to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and specificity, while the malononitrile moiety can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-4-methoxyphenyl)-acetonitrile: Similar structure but lacks the benzylidene group.

    2-(2-Fluoro-4-methoxybenzyl)-malononitrile: Similar structure but with a different substitution pattern.

    2-(2-Fluoro-4-methoxybenzylidene)-propanedinitrile: Similar structure but with a different nitrile group arrangement.

Uniqueness

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of fluoro, methoxy, and malononitrile groups provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

2-[(2-fluoro-4-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c1-15-10-3-2-9(11(12)5-10)4-8(6-13)7-14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFHFXKZGCNHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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